![molecular formula C22H25N3 B1668379 Centhaquine CAS No. 57961-90-7](/img/structure/B1668379.png)
Centhaquine
Overview
Description
Centhaquine, also known as Lyfaquin®, is a novel, first-in-class resuscitative agent for the treatment of hypovolemic shock . Hypovolemic shock is a life-threatening condition caused by severe loss of fluids from the body, such as blood loss via the rupture of major blood vessels, arterial lacerations, and ruptured aneurysms . This compound has shown very promising results in preclinical and clinical trials and has been found to be a safe and effective resuscitative agent for haemorrhagic shock .
Synthesis Analysis
This compound Citrate is synthesized by the reaction of Styrenyl quinoline and piperazine . The specific synthesis method involves combining Styrenyl quinoline and piperazine in ethanol and acetic acid and heating at reflux .
Molecular Structure Analysis
The chemical formula of this compound is C28H33N3O7 . Its exact mass is 523.23 and its molecular weight is 523.590 .
Chemical Reactions Analysis
The resulting compound from the synthesis process is recrystallized from hot hexane and filtered, yielding centhaquin as an off-white crystalline solid .
Scientific Research Applications
1. Resuscitative Agent in Hypovolemic Shock
Centhaquine has demonstrated significant efficacy as a resuscitative agent in patients with hypovolemic shock. Studies have shown that it is well-tolerated and effective when added to standard care, leading to improvements in clinical outcomes such as increased blood pressure, reduced blood lactate levels, and decreased mortality rates. This efficacy has been observed in randomized, multicentric trials involving both male and female patients (Gulati et al., 2021).
2. Pharmacokinetics in Animal Models
The pharmacokinetics of this compound have been studied in various animal models, including dogs and rats. These studies are crucial for understanding the behavior of the drug in the body, including its absorption, distribution, metabolism, and excretion. For instance, a study on its pharmacokinetics in a dog model revealed insights into its absorption and potential effects (O’Donnell et al., 2016).
3. Comparative Cardiovascular Actions
Research comparing this compound to its citrate salt in terms of cardiovascular actions has been conducted. These studies are essential for determining the most effective form of the drug for clinical use. For example, a study compared the cardiovascular efficacy of this compound citrate against this compound, providing valuable insights for clinical applications (Reniguntala et al., 2014).
4. Analgesic Properties
There is research exploring the analgesic effects of this compound. These studies investigate how this compound can alleviate pain, which is crucial for its potential use in various medical conditions. For instance, a study assessing its analgesic effect in mouse models showed promising results (Andurkar & Gulati, 2011).
5. Protection Against Tissue Damage in Hemorrhagic Shock
This compound has been studied for its role in protecting against tissue damage following hemorrhagic shock. This research is significant for its potential use in treating conditions where tissue damage due to lack of blood flow is a concern, such as in severe bleeding or trauma situations. A study on its effects in a swine model of hemorrhagic shock showed that it improved survival andreduced the required volume of fluids for resuscitation, indicating its protective role in such conditions (Papapanagiotou et al., 2016).
6. Effects on Neurotransmitter Receptors
Research has also explored the effects of this compound on various neurotransmitter receptors in the brain, particularly in the context of its hypotensive action. This is important for understanding the broader impact of the drug on the central nervous system and its potential side effects. A study examining the effect of repeated administration of this compound on adrenergic, cholinergic (muscarinic), dopaminergic, and serotonergic receptors in rat brain regions provided valuable insights into its central nervous system actions (Gulati et al., 1991).
Mechanism of Action
Target of Action
Centhaquine primarily acts on α2A- and α2B-adrenergic receptors . These receptors play a crucial role in the cardiovascular system, regulating the constriction of blood vessels and the control of blood pressure .
Mode of Action
This compound interacts with its targets, the α2B adrenergic receptors, to produce venous constriction . This interaction results in an increase in venous return to the heart . Additionally, it stimulates sodium sense in the brain, leading to an increase in the intravascular blood volume .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the adrenergic system. By acting on α2B adrenergic receptors, this compound prompts the constriction of veins, thereby increasing the amount of blood returned to the heart . This process enhances tissue perfusion and improves outcomes in patients with shock .
Pharmacokinetics
It is known that this compound is administered intravenously, ensuring rapid absorption and immediate availability in the body .
Action Environment
The efficacy and stability of this compound are influenced by the patient’s physiological state, particularly the presence of hypovolemic shock . The compound’s action is most effective in this environment, where it can increase venous return, improve tissue perfusion, and ultimately reduce mortality .
Future Directions
Centhaquine is still in clinical trials in the U.S . It has shown significant promise in improving outcomes and reducing the death rate when added to standard care . There is an urgent need for an effective resuscitative agent for hypovolemic shock, and this compound could be a game changer for the treatment of this serious and life-threatening condition .
properties
IUPAC Name |
2-[2-[4-(3-methylphenyl)piperazin-1-yl]ethyl]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3/c1-18-5-4-7-21(17-18)25-15-13-24(14-16-25)12-11-20-10-9-19-6-2-3-8-22(19)23-20/h2-10,17H,11-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNWGFBJUHIJKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCC3=NC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206680 | |
Record name | Centhaquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57961-90-7 | |
Record name | Centhaquin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57961-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Centhaquine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057961907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Centhaquine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16122 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Centhaquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CENTHAQUINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD4VI0J9T5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.